molecular formula C24H16ClFN4O3 B2516116 7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358984-34-5

7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2516116
CAS No.: 1358984-34-5
M. Wt: 462.87
InChI Key: NYYAONCICHLRLY-UHFFFAOYSA-N
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Description

7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a potent, selective, and cell-active inhibitor of mono-ADP-ribosyltransferase PARP7 (also known as TIPARP). PARP7 is a member of the ADP-ribosyltransferase diphtheria toxin-like (ARTD) family and has emerged as a key regulator of the cellular response to stress and a promising therapeutic target in oncology. This compound acts by binding to the PARP7 catalytic domain, effectively blocking its mono-ADP-ribosyltransferase activity. Research has demonstrated that pharmacological inhibition of PARP7 with this compound can reverse the PARP7-mediated suppression of the aryl hydrocarbon receptor (AHR) signaling pathway , leading to the restoration of type I interferon signaling in cancer cells. This mechanism is critically important because it can re-sensitize resistant cancer cells to innate immune attack. Consequently, this PARP7 inhibitor is a valuable chemical probe for investigating the tumor-intrinsic functions of PARP7 and for exploring novel therapeutic strategies, particularly in non-small cell lung cancer (NSCLC) and other malignancies where PARP7 is overexpressed. Its high selectivity profile makes it an essential tool for dissecting the complex biology of PARP7 and for validating its role in cancer progression and the tumor microenvironment.

Properties

CAS No.

1358984-34-5

Molecular Formula

C24H16ClFN4O3

Molecular Weight

462.87

IUPAC Name

7-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16ClFN4O3/c1-13-2-4-14(5-3-13)12-30-23(31)17-8-6-16(11-20(17)27-24(30)32)22-28-21(29-33-22)15-7-9-19(26)18(25)10-15/h2-11H,12H2,1H3,(H,27,32)

InChI Key

NYYAONCICHLRLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)F)Cl)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Chemical Formula: C20H19ClFN3O4
  • Molecular Weight: 419.8 g/mol
  • IUPAC Name: 7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in various signaling pathways. The mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer progression, particularly the VEGFR (Vascular Endothelial Growth Factor Receptor) pathway.
  • Receptor Modulation: It interacts with cell surface receptors affecting cellular signaling pathways that regulate proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • VEGFR Inhibition: Compounds similar to this one have shown IC50 values below 10 nM against VEGFR-2, indicating potent inhibition. The presence of halogen substituents enhances this activity significantly .
CompoundIC50 (nM)Target
7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline<10VEGFR-2
Compound A0.03VEGFR-2
Compound B0.04VEGFR-2

Anti-inflammatory Activity

Quinazolines have been reported to possess anti-inflammatory properties through the inhibition of COX enzymes:

  • COX Inhibition: Similar compounds have shown effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

A series of studies have evaluated the efficacy of quinazoline derivatives in various cancer models:

  • In Vivo Studies: One study demonstrated that a related quinazoline compound inhibited tumor growth by up to 79% in lung carcinoma xenografts when administered at a dose of 100 mg/kg for 21 days .
  • Cell Proliferation Assays: The compound was tested against HUVEC cells and showed significant inhibition of VEGF-driven proliferation with an IC50 value of around 4 nM .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as antimicrobial agents. Research indicates that these compounds can inhibit bacterial enzymes such as gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication. This mechanism positions them as candidates for developing new antibiotics to combat resistant strains of bacteria .

Case Study:
A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications in the structure could enhance efficacy against specific pathogens .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. It may interact with specific molecular targets to inhibit enzymes involved in inflammation, presenting potential applications in treating inflammatory diseases .

Research Findings:
In vitro assays have shown that derivatives of quinazoline can reduce inflammation markers in cellular models. These findings suggest a pathway for developing anti-inflammatory drugs based on this structural framework .

Photophysical Properties

The incorporation of oxadiazole units within the quinazoline structure has been studied for its photophysical properties. Compounds like this one can exhibit interesting fluorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photophysical Properties Comparison

Compound NameEmission Wavelength (nm)Quantum Yield (%)Application Area
Compound A45020OLEDs
Compound B52035Sensors
7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione 48025OLEDs

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting with the formation of the oxadiazole ring followed by coupling with the quinazoline moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1358768-97-4)

  • Structural Differences :
    • Oxadiazole substituent : 4-chlorophenyl (vs. 3-chloro-4-fluorophenyl in the target compound).
    • Benzyl group : 2-methoxybenzyl (vs. 4-methylbenzyl).
  • Molecular Weight : 460.9 g/mol (vs. ~463–465 g/mol estimated for the target compound, assuming similar substituents).
  • The 2-methoxy group introduces steric hindrance and hydrogen-bonding capacity, which could alter binding interactions compared to the 4-methyl group’s hydrophobic effects .

3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone

  • Structural Differences: Core structure: Quinazolinone (vs. quinazoline-2,4-dione). Linkage: Sulfanyl (-S-) bridge connecting the oxadiazole to the quinazolinone (vs. direct oxadiazole-quinazoline fusion).
  • Substituents :
    • Oxadiazole : 4-fluorophenyl (vs. 3-chloro-4-fluorophenyl).
    • Benzyl group : 4-chlorobenzyl (vs. 4-methylbenzyl).
  • The quinazolinone core lacks the 2,4-dione moiety, which could diminish hydrogen-bonding interactions with targets like kinases or proteases .

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Structural Differences :
    • Core structure : 1,2,4-Triazole-3-thione fused to a benzoxazole (vs. quinazoline-dione with oxadiazole).
    • Substituents : 4-chlorophenyl (benzoxazole) and 3-methylphenyl (triazole).
  • Molecular Weight : 419 g/mol (vs. higher molecular weight of the target compound).
  • Spectroscopic Data :
    • IR: C=S (1243 cm⁻¹) and C-Cl (702 cm⁻¹) .
    • ¹H-NMR: Methyl group at δ 2.59 ppm .
  • Implications :
    • The triazole-thione moiety may confer redox activity or metal-chelating properties, diverging from the oxadiazole’s role as a bioisostere for ester or amide groups .
    • The benzoxazole ring could enhance rigidity and π-stacking interactions compared to the oxadiazole .

Research Implications

  • Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound may offer superior target binding compared to mono-halogenated analogs (e.g., 4-chlorophenyl in CAS 1358768-97-4) due to increased electronegativity and steric bulk .
  • Linkage Chemistry : Direct fusion of oxadiazole to quinazoline-dione (target compound) likely enhances conformational stability versus sulfanyl-linked analogs, which may exhibit rotational flexibility .
  • Agrochemical Potential: Structural similarities to fluquinconazole (a known pesticide) suggest possible agrochemical applications, though further functional studies are needed .

Q & A

Q. What synthetic strategies are effective for preparing 7-(3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation of quinazoline-2,4(1H,3H)-dione precursors with oxadiazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Coupling reactions between 3-chloro-4-fluorophenyl derivatives and the quinazoline core, requiring base catalysis (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution .
  • Purity optimization via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/methanol mixtures. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) and confirmed by LC-MS (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are key functional groups identified?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorofluorophenyl) and methylene groups (δ 4.5–5.0 ppm for the 4-methylbenzyl substituent). The oxadiazole ring is confirmed by deshielded carbons at δ 160–165 ppm .
  • FT-IR : Peaks at 1670–1700 cm⁻¹ (C=O stretching of quinazoline-dione) and 1520–1560 cm⁻¹ (C=N of oxadiazole) .
  • High-resolution mass spectrometry (HRMS) : Exact mass calculated for C₂₅H₁₇ClFN₃O₃ ([M+H]⁺): 478.0962; observed deviation <2 ppm .

Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization (FP) or ADP-Glo™ kits. IC₅₀ values <1 µM indicate high potency .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. EC₅₀ values <10 µM warrant further SAR studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?

Methodological Answer:

  • Substituent variation : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and receptor binding. Compare logP values (calculated via ChemAxon) and cytotoxicity .
  • Oxadiazole ring modification : Substitute the 3-chloro-4-fluorophenyl moiety with heteroaromatic groups (e.g., pyridine) to assess π-π stacking interactions via molecular docking (AutoDock Vina) .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to quantify potency shifts and identify outliers for crystallographic analysis .

Q. How can contradictory data in enzyme inhibition vs. cellular activity be resolved?

Methodological Answer:

  • Off-target profiling : Perform kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify secondary targets contributing to cellular effects .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Low stability (t₁/₂ <30 min) suggests rapid metabolite formation masking true activity .
  • Membrane permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Papp <1 ×10⁻⁶ cm/s indicates poor absorption, necessitating prodrug strategies .

Q. What computational methods predict binding modes and guide rational design?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor complexes (e.g., EGFR-TK) over 100 ns trajectories. Analyze hydrogen bond occupancy (>70% for key residues) .
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets (Schrödinger FEP+) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole N-O) using Phase (Schrödinger) .

Q. How can synthetic byproducts or degradation products be characterized to ensure reproducibility?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH). Monitor via UPLC-PDA at 254 nm .
  • MS/MS fragmentation : Compare degradation product masses with predicted structures (e.g., quinazoline ring cleavage at m/z 320–350) .
  • X-ray crystallography : Resolve crystal structures of major impurities (e.g., des-chloro analogs) to confirm regiochemical outcomes .

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